3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine
Description
This compound is a pyridine derivative substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a pyrazole ring at position 2. The pyrazole moiety is further functionalized with a (1Z)-2-nitroprop-1-en-1-yl group. Its structural complexity suggests applications in agrochemical or pharmaceutical research, where trifluoromethyl and nitro groups are common pharmacophores due to their electronic and steric effects . The (Z)-configuration of the nitropropene substituent likely influences its reactivity and binding properties compared to stereoisomers .
Properties
IUPAC Name |
3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2/c1-7(20(21)22)4-9-2-3-18-19(9)11-10(13)5-8(6-17-11)12(14,15)16/h2-6H,1H3/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUFDTCJRDOIFK-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The selective displacement of chlorine at the 2-position is critical. Patent CN106349159A describes a method where 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with cyanide to yield 3-chloro-2-cyano-5-(trifluoromethyl)pyridine. While this targets a cyano group, analogous strategies can be adapted for pyrazole introduction. Key parameters include:
- Solvent selection : Low-polarity solvents (e.g., dichloromethane) minimize side reactions.
- Activators : 4-Dimethylaminopyridine (DMAP) enhances reaction rates by stabilizing transition states.
Table 1: Comparative Substitution Conditions for Pyridine Derivatives
| Position | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2 | Cl | Cyanide | CH₂Cl₂ | 0–80 | 85–89 |
| 2 | Cl | Pyrazole | DMF | 60–100 | 72–78* |
*Theoretical yield extrapolated from analogous pyrazole substitution reactions.
Pyrazole Ring Construction and Functionalization
The 1H-pyrazol-1-yl group at the 2-position of the pyridine ring is introduced via cyclocondensation or cross-coupling.
Cyclocondensation of Hydrazines with 1,3-Diketones
Pyrazole formation typically employs hydrazine derivatives and diketones. For the target compound, 5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazole must first be synthesized. A proposed pathway involves:
- Nitroalkene synthesis : Condensation of nitroethane with acetaldehyde under acidic conditions yields (1Z)-2-nitroprop-1-ene.
- Cyclization : Reaction with hydrazine hydrate forms the 5-substituted pyrazole core.
Table 2: Optimization of Pyrazole Cyclization
| Reagent Ratio (Hydrazine:Diketone) | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1:1.2 | HCl | EtOH | 6 | 65* |
| 1:1.5 | AcOH | H₂O | 4 | 71* |
*Data inferred from nitroalkene cyclization literature.
Coupling to the Pyridine Core
The pyrazole is introduced via nucleophilic aromatic substitution (SNAr) on 2,3-dichloro-5-(trifluoromethyl)pyridine. Polar aprotic solvents like dimethylformamide (DMF) facilitate this reaction at elevated temperatures (60–100°C).
The stereoselective introduction of the nitropropenyl group at the pyrazole 5-position requires careful control to maintain the Z-configuration.
Henry Reaction and Dehydration
A Henry reaction between nitroethane and acetaldehyde, followed by acid-catalyzed dehydration, generates the desired (1Z)-2-nitroprop-1-ene. Catalytic amounts of ammonium acetate improve stereoselectivity.
Table 3: Stereochemical Outcomes in Nitroalkene Synthesis
| Conditions | Z:E Ratio | Yield (%) |
|---|---|---|
| H₂SO₄, 80°C | 3:1 | 58 |
| AcOH, NH₄OAc, 60°C | 5:1 | 67 |
Integrated Synthesis Pathway
Combining the above steps, a proposed synthesis route is:
- Pyridine activation : React 2,3-dichloro-5-(trifluoromethyl)pyridine with DMAP in acetone to form a reactive intermediate.
- Pyrazole coupling : Substitute the 2-chloro group with 5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazole using DMF at 80°C.
- Workup and purification : Sequential extractions with dichloromethane and acid-water washes remove unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroprop-1-en-1-yl group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it useful for probing biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various molecular targets, making it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for developing new materials and products.
Mechanism of Action
The mechanism of action of 3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences:
The compound’s uniqueness lies in its trifluoromethyl-pyridine core and nitropropene-functionalized pyrazole. Below is a comparative analysis with analogous molecules:
Notes:
- Electronic Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like VN339 .
- Stereochemical Impact : The (Z)-nitropropene group may confer higher electrophilicity than (E)-isomers, influencing reactivity in nucleophilic substitution or cycloaddition reactions .
- Bioactivity : Unlike thiazolidinedione derivatives (e.g., ), the target compound’s nitro group could act as a leaving group or redox-active moiety, expanding its utility in pesticidal formulations.
Biological Activity
3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyrazole moiety, which has been investigated for its potential biological activities. The structural components, including the trifluoromethyl group and the nitropropene substituent, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Biological Activity Overview
Research indicates that compounds containing pyrazole rings exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under investigation has shown promise in several areas:
- Anticancer Activity : Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation. Some studies suggest that modifications to the pyrazole structure can enhance cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against bacterial and fungal pathogens. The presence of halogen substitutions, such as chlorine and trifluoromethyl groups, often increases antimicrobial potency.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways. This is particularly relevant in the context of cancer treatment, where enzyme inhibitors can disrupt tumor growth.
Anticancer Studies
A study published in PubMed highlighted that pyrazole derivatives exhibit significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a series of modified pyrazoles were tested against human cancer cell lines, showing IC50 values ranging from 10 to 50 µM depending on the structural modifications made .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 20 | Apoptosis induction |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Antimicrobial Studies
In another research article, the antimicrobial activity of various pyrazole derivatives was evaluated against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is likely attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may serve as an inhibitor for specific kinases or phosphatases involved in cancer cell signaling pathways.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
Q & A
Q. What are the primary synthetic routes for this compound, and what reaction conditions are critical for achieving optimal yields?
The compound is synthesized via multi-step reactions, often involving cross-coupling, cyclization, or substitution. Key steps include:
- Pyridine core modification : Halogenation (e.g., chlorination) at specific positions, followed by trifluoromethyl group introduction via radical or nucleophilic substitution .
- Pyrazole coupling : The nitropropene-substituted pyrazole is attached using Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Catalysts like Pd(PPh₃)₄ and bases such as Cs₂CO₃ are critical for regioselectivity and yield optimization .
- Nitropropene installation : The (1Z)-2-nitroprop-1-en-1-yl group is introduced via condensation reactions under acidic or basic conditions, requiring precise temperature control (e.g., 100°C) to maintain stereochemistry .
Q. How is the molecular structure characterized using spectroscopic techniques?
Structural confirmation involves:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C) and nitropropene geometry (Z-configuration via coupling constants) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities and validates bond lengths/angles in crystalline forms .
Q. What analytical methods are recommended for quantifying the compound in complex reaction mixtures?
- Reverse-phase HPLC : Use C18 columns with UV detection at 254 nm for baseline separation from byproducts .
- LC-MS : Combines retention time with mass-to-charge ratio (m/z) for specificity in biological matrices .
- Titration methods : For nitro groups, iodometric titration quantifies nitropropene content .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity across assay systems be resolved?
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target engagement .
- Purity validation : Use HPLC to rule out byproduct interference (>95% purity required for reliable IC₅₀ values) .
- Solvent controls : Test DMSO effects on activity, as high concentrations (>1%) may artifactually suppress signals .
Q. What computational methods predict the binding affinity of this compound to target enzymes?
- Molecular docking (AutoDock Vina) : Models interactions between the nitropropene group and catalytic pockets (e.g., hydrogen bonding with active-site residues) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR models : Relate substituent electronic properties (Hammett σ constants) to inhibitory potency .
Q. How does the nitropropene substituent influence regioselectivity in nucleophilic substitution reactions?
The nitro group acts as a strong electron-withdrawing group, directing nucleophiles to the β-position of the pyridine ring. For example:
- Amine substitution : In DMF with K₂CO₃, primary amines preferentially attack the carbon adjacent to the nitro group, yielding β-substituted derivatives .
- Steric effects : Bulky nucleophiles (e.g., tert-butoxide) favor para-substitution due to reduced steric hindrance .
Methodological Notes
- Stereochemical preservation : The (1Z)-configuration of nitropropene is sensitive to light and heat. Store intermediates at -20°C in amber vials .
- Yield optimization : Pd-catalyzed reactions require degassed solvents and inert atmospheres (N₂/Ar) to prevent catalyst oxidation .
- Data reproducibility : Report reaction conditions (solvent, temperature, catalyst loading) in detail to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
